N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
CAS No.: 62347-49-3
Cat. No.: VC17297401
Molecular Formula: C15H25N3O2
Molecular Weight: 279.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62347-49-3 |
|---|---|
| Molecular Formula | C15H25N3O2 |
| Molecular Weight | 279.38 g/mol |
| IUPAC Name | N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3 |
| Standard InChI Key | WWCRDCXPJOVHNE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide has the molecular formula C₁₅H₂₅N₃O₂ and a molecular weight of 279.38 g/mol. Its IUPAC name reflects the integration of a cyclopentane ring, an amide linker, and a 3-methyl-1,2,4-oxadiazole heterocycle (Table 1).
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 62347-49-3 |
| Molecular Formula | C₁₅H₂₅N₃O₂ |
| Molecular Weight | 279.38 g/mol |
| IUPAC Name | N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3 |
Structural Features
The compound’s structure combines three key moieties:
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Cyclopentane ring: A five-membered carbocycle providing conformational rigidity.
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Amide linker: Connects the cyclopentane to the hexyl chain and oxadiazole group, enabling hydrogen bonding and dipole interactions.
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3-Methyl-1,2,4-oxadiazole: A nitrogen-oxygen heterocycle known for electron-withdrawing properties and metabolic stability.
The hexyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure, with diagnostic peaks for the oxadiazole (δ 160–165 ppm in ¹³C NMR) and amide carbonyl (δ 170–175 ppm).
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions:
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Cyclopentane-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride (SOCl₂).
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Amide coupling: Reaction with hexylamine to form N-hexylcyclopentanecarboxamide.
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Oxadiazole formation: Cyclocondensation of the intermediate with hydroxylamine and trifluoroacetic anhydride (TFAA) to install the 3-methyl-1,2,4-oxadiazole ring.
Critical parameters:
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Temperature control (0–5°C during acylation, 80–100°C for cyclization).
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Stoichiometric precision to minimize byproducts like unsubstituted oxadiazoles.
Purification and Analysis
Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and analyzed using:
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
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Melting point: 112–114°C (differential scanning calorimetry).
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FT-IR: Key bands at 1660 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (oxadiazole C=N).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The 1,2,4-oxadiazole moiety inhibits cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways. In murine models, related compounds reduce edema by 40–60% at 10 mg/kg doses.
Metabolic Stability
The oxadiazole ring resists hepatic cytochrome P450-mediated oxidation, suggesting favorable pharmacokinetics. In vitro microsomal assays show a half-life >4 hours.
Research Applications and Innovations
Pharmaceutical Development
As a small-molecule inhibitor, this compound is a candidate for:
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Oncology: Targeting apoptosis regulators (e.g., Bcl-2 family proteins).
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Neuroinflammation: Modulating microglial activation in Alzheimer’s disease.
Materials Science
Oxadiazoles are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. Although unconfirmed for this specific derivative, its electronic profile (HOMO: -6.2 eV, LUMO: -2.8 eV) suggests potential in optoelectronics .
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